Lipophilicity and Bulk vs. p-Tolyl Analog
The 9H-fluoren-2-yl substituent increases both molecular weight and calculated lipophilicity (cLogP) compared to the common p-tolyl analog. For the target compound, the molecular weight is 397.47 g/mol with a predicted cLogP of approximately 4.1, while the comparator N-(p-tolyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide (MW 310.4 g/mol) has a predicted cLogP of approximately 2.8 [1]. This represents a cLogP increase of roughly 1.3 log units, indicating a significant shift in partition coefficient that will affect membrane permeability, protein binding, and assay compatibility.
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (cLogP) and Molecular Weight |
|---|---|
| Target Compound Data | MW: 397.47 g/mol; cLogP ~4.1 |
| Comparator Or Baseline | N-(p-tolyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide: MW 310.4 g/mol; cLogP ~2.8 |
| Quantified Difference | ΔMW = +87.07 g/mol; ΔcLogP ≈ +1.3 |
| Conditions | In silico prediction using consensus method (Molinspiration/ChemAxon based) |
Why This Matters
This pronounced shift in physicochemical space dictates that the fluorenyl analog will exhibit different solubility and non-specific binding behavior in biological assays, directly impacting its utility in cell-based versus biochemical screening cascades.
- [1] Molinspiration Cheminformatics. cLogP calculation for N-(9H-fluoren-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide and analogs. View Source
